molecular formula C10H8F3NO2 B6182633 1-nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene CAS No. 2296675-88-0

1-nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene

Cat. No.: B6182633
CAS No.: 2296675-88-0
M. Wt: 231.2
InChI Key:
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Description

1-nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene is an organic compound with the molecular formula C10H8F3NO2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethylcyclopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene typically involves the nitration of 4-[1-(trifluoromethyl)cyclopropyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced temperature control systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The nitro group can be substituted by other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-amino-4-[1-(trifluoromethyl)cyclopropyl]benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation state compounds such as nitroso derivatives.

Scientific Research Applications

1-nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity. Compounds with nitro groups are often studied for their antimicrobial and anticancer properties.

    Medicine: Potential applications in drug development due to its structural features. Research may focus on its pharmacokinetics and pharmacodynamics.

    Industry: Used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity. The trifluoromethylcyclopropyl group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-nitro-4-(trifluoromethyl)benzene: Lacks the cyclopropyl group, making it less sterically hindered.

    4-nitro-1-(trifluoromethyl)cyclohexane: Contains a cyclohexane ring instead of a benzene ring, affecting its aromaticity and reactivity.

    1-nitro-4-(trifluoromethyl)phenol: Contains a hydroxyl group (-OH) instead of a cyclopropyl group, influencing its hydrogen bonding and solubility.

Uniqueness

1-nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene is unique due to the presence of both a nitro group and a trifluoromethylcyclopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2296675-88-0

Molecular Formula

C10H8F3NO2

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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